4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium chloride
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Overview
Description
4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium chloride is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylthioamide with methyl iodide, followed by cyclization with a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in anticancer and antiviral therapies.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
4,5-Dimethyl-2-phenyl-1,2-thiazol-2-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119835-54-0 |
---|---|
Molecular Formula |
C11H12ClNS |
Molecular Weight |
225.74 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenyl-1,2-thiazol-2-ium;chloride |
InChI |
InChI=1S/C11H12NS.ClH/c1-9-8-12(13-10(9)2)11-6-4-3-5-7-11;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI Key |
TURLBAQGDDQOFM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(S[N+](=C1)C2=CC=CC=C2)C.[Cl-] |
Origin of Product |
United States |
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